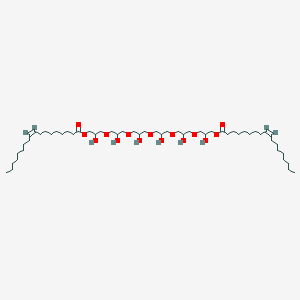

Hexaglyceryl dioleate

説明

特性

IUPAC Name |

[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propoxy]propoxy]propoxy]propoxy]propyl] octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H102O15/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-53(61)68-45-51(59)43-66-41-49(57)39-64-37-47(55)35-63-36-48(56)38-65-40-50(58)42-67-44-52(60)46-69-54(62)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,47-52,55-60H,3-16,21-46H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZAMIRTDQUMNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H102O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

991.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of Hexaglyceryl Dioleate

Direct Esterification Routes for Polyglycerol Esters

Direct esterification is a primary industrial method for producing polyglycerol esters (PGEs), including hexaglyceryl dioleate. cnchemsino.comresearchgate.net This process involves the direct reaction of a polyglycerol mixture, in this case, one with an average degree of polymerization of six, with oleic acid. cnchemsino.comatamanchemicals.com

The reaction is typically conducted at high temperatures, ranging from 150°C to 230°C, under either an inert atmosphere like nitrogen or reduced pressure. acs.orgnih.govbibliotekanauki.pl These conditions facilitate the removal of water, a byproduct of the esterification, which drives the reaction equilibrium toward the formation of the ester product. acs.orgnih.govbibliotekanauki.pl Homogeneous acid (e.g., sulfonic acids) or alkaline (e.g., sodium hydroxide) catalysts are commonly employed to accelerate the reaction rate. atamanchemicals.comacs.orgnih.govresearchgate.net However, the use of these non-selective catalysts at elevated temperatures can result in a broad distribution of products and potential side reactions, such as polycondensation. acs.orgnih.gov The resulting product is a complex mixture that includes the desired hexaglyceryl dioleate alongside other esters, unreacted polyglycerol, and free fatty acids, necessitating subsequent purification steps. atamanchemicals.com

Transesterification Processes for Hexaglyceryl Dioleate Synthesis

Transesterification offers an alternative pathway for the synthesis of hexaglyceryl dioleate. researchgate.net This process involves the exchange of an alkoxy group and can be performed by reacting polyglycerol with either triglycerides (like vegetable oils) or fatty acid methyl esters (FAMEs), such as methyl oleate (B1233923). researchgate.netatamanchemicals.comcsic.es The reaction is generally catalyzed by an alkaline catalyst, for instance, sodium methoxide (B1231860) or potassium hydroxide. researchgate.netcsic.esmasterorganicchemistry.com

When using triglycerides as the acyl donor, the reaction with hexaglycerol (B12301427) yields hexaglyceryl dioleate and glycerol (B35011) as a byproduct. atamanchemicals.comresearchgate.net If FAMEs are used, the byproduct is methanol. researchgate.net To maximize the yield of the desired polyglycerol ester, the equilibrium must be shifted towards the products, which is typically achieved by continuously removing the lower-boiling-point byproduct (glycerol or methanol) under vacuum. researchgate.netresearchgate.net

Enzymatic Synthesis Protocols and Biocatalysis Optimization

Enzymatic synthesis is increasingly recognized as a sustainable and highly specific alternative to conventional chemical methods for producing polyglycerol esters. researchgate.net This "green" approach utilizes lipases as biocatalysts, which operate under mild reaction conditions, thereby minimizing side reactions and energy consumption. researchgate.netacs.orgnih.gov The high selectivity of enzymes leads to greater control over the degree of esterification and produces a higher quality product with fewer impurities. researchgate.net Immobilized lipases, particularly Novozym 435 from Candida antarctica, are frequently chosen for their stability and reusability in these processes. acs.orgnih.govresearchgate.net

A significant advancement in biocatalysis is the use of solvent-free reaction systems for the synthesis of polyglycerol esters. acs.orgnih.govsrce.hr These systems are economically and environmentally advantageous as they eliminate the need for organic solvents. rsc.org The reaction medium consists solely of the substrates: polyglycerol and a fatty acid. researchgate.net

To maximize the yield and efficiency of the enzymatic synthesis of polyglycerol esters, several reaction parameters must be carefully optimized. These include temperature, enzyme concentration, substrate molar ratio, and reaction time. researchgate.netjmb.or.kr

Research has shown that there is an optimal temperature range that balances reaction rate and enzyme stability, often between 65°C and 90°C. acs.orgsrce.hrresearchgate.netjmb.or.kr For example, one study synthesizing polyglycerol-2 stearic acid esters found 80°C to be the optimal working temperature for Novozym 435, as increasing it to 90°C resulted in partial enzyme inactivation. acs.org The ideal enzyme dosage typically falls between 1.2% and 5% by weight of the total substrates. acs.orgsrce.hrresearchgate.netjmb.or.kr The molar ratio of polyglycerol to fatty acid is also critical, with studies reporting optimal ratios such as 1.35:1 to achieve high esterification efficiency. researchgate.netjmb.or.kr Complete conversion of the fatty acid can often be achieved within 4 to 6 hours under these optimized conditions. srce.hrresearchgate.netjmb.or.kr

The following table summarizes optimized conditions from various studies on the enzymatic synthesis of polyglycerol esters.

| Parameter | Optimal Condition | Substrates | Catalyst | Esterification Efficiency / Conversion | Reference |

| Temperature | 84.48 °C | Polyglycerol & various fatty acids | Lipozyme 435 | ~70% | acs.org |

| Temperature | 80 °C | Polyglycerol-2 & Stearic Acid | Novozym 435 | >95% | acs.orgnih.gov |

| Temperature | 90 °C | Oligoglycerol & Linoleic Acid | Novozym 435 | 96.15% | researchgate.netjmb.or.kr |

| Enzyme Dosage | 1.41 wt% | Polyglycerol & various fatty acids | Lipozyme 435 | ~70% | acs.org |

| Enzyme Dosage | 2.7 wt% | Polyglycerol-2 & Stearic Acid | Novozym 435 | >95% | acs.orgnih.gov |

| Enzyme Dosage | 2.0 wt% | Oligoglycerol & Linoleic Acid | Novozym 435 | 96.15% | researchgate.netjmb.or.kr |

| Substrate Molar Ratio (Polyglycerol:Fatty Acid) | 1.35:1 | Polyglycerol & various fatty acids | Lipozyme 435 | ~70% | acs.org |

| Substrate Molar Ratio (Polyglycerol:Fatty Acid) | 1:1.8 | Polyglycerol-2 & Stearic Acid | Novozym 435 | >95% | acs.orgnih.gov |

| Reaction Time | 6 h | Polyglycerol & various fatty acids | Lipozyme 435 | ~70% | acs.org |

| Reaction Time | 6 h | Polyglycerol-2 & Stearic Acid | Novozym 435 | >95% | acs.orgnih.gov |

| Reaction Time | 4.52 h | Oligoglycerol & Linoleic Acid | Novozym 435 | 96.15% | researchgate.netjmb.or.kr |

Post-Synthetic Modifications for Tailored Structural and Functional Attributes

A key feature of polyglycerol esters like hexaglyceryl dioleate is the potential for post-synthetic modification. mdpi.com Because the esterification often targets only two of the available hydroxyl groups on the hexaglycerol backbone, numerous free hydroxyl groups remain on the final molecule. mdpi.com These reactive sites enable further chemical derivatization.

By functionalizing these remaining hydroxyl groups, the structural and functional attributes of the molecule can be precisely tailored for specific applications. mdpi.com For example, introducing other chemical moieties can alter the molecule's hydrophilic-lipophilic balance (HLB), solubility, or introduce new functionalities. This capacity for modification makes polyglycerol esters versatile platforms for creating advanced materials for use in fields such as drug delivery and surface modification. mdpi.com The ability to control the degree of initial esterification and subsequent modifications allows for the design of multifunctional surfactants and polymers with programmed properties. nih.govbibliotekanauki.pl

Purity Enhancement and Isolation Techniques in Hexaglyceryl Dioleate Production

Following synthesis, the crude product is a heterogeneous mixture containing the target hexaglyceryl dioleate, unreacted starting materials (oleic acid, polyglycerol), and various byproducts. atamanchemicals.com Therefore, robust purification and isolation techniques are essential to achieve the desired purity.

A common multi-step purification process begins with the neutralization and removal of any acid or base catalyst used during the reaction. acs.orgnih.gov Unreacted polyglycerol, which is highly hydrophilic, can be separated from the more lipophilic ester product. One method involves washing the mixture with glycerol, which forms a separate phase containing the unreacted polyglycerol that can then be removed. epo.org Subsequently, distillation under reduced pressure (molecular distillation) is an effective technique to remove any remaining volatile impurities, including residual glycerol. acs.orgepo.org For high-purity applications, flash column chromatography using silica (B1680970) gel is employed to separate the different components of the ester mixture, such as the mono-, di-, and other poly-esters, based on their polarity. acs.orgnih.govresearchgate.net Liquid-liquid extraction with appropriate solvent systems, like hexane (B92381) and acetonitrile, can also be utilized for purification. mdpi.com

Sophisticated Analytical and Spectroscopic Characterization Techniques for Hexaglyceryl Dioleate

Chromatographic Separation Methods for Compositional Analysis

Chromatographic techniques are fundamental in separating the various components that may be present in a sample of Hexaglyceryl dioleate, which can include isomers, unreacted starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polyglyceryl esters of fatty acids like Hexaglyceryl dioleate. tandfonline.com This method allows for the separation of complex mixtures into their individual components based on their differential partitioning between a stationary and a mobile phase. For the analysis of Hexaglyceryl dioleate, reversed-phase HPLC is often employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase.

Advanced detection methods are crucial for the visualization and quantification of the separated components. Ultraviolet (UV) detection can be used, although it may have limitations due to the weak UV absorption of Hexaglyceryl dioleate. More effective detection can be achieved with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are more universal and provide a response proportional to the mass of the analyte. Mass Spectrometry (MS) is also a powerful detector when coupled with HPLC (LC-MS), providing both separation and structural information. spkx.net.cntandfonline.com

Table 1: Illustrative HPLC Parameters for Polyglyceryl Ester Analysis

| Parameter | Typical Conditions |

| Column | C18 (Octadecylsilane) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) |

| Flow Rate | 1.0 mL/min |

| Temperature | 40°C |

Gas Chromatography (GC) is another valuable tool for the analysis of Hexaglyceryl dioleate, particularly for assessing the fatty acid composition and identifying any volatile impurities. gerli.com Due to the low volatility of Hexaglyceryl dioleate, derivatization is typically required to convert the non-volatile components into more volatile compounds suitable for GC analysis. This is commonly achieved through transesterification to form fatty acid methyl esters (FAMEs). sigmaaldrich.com

The resulting FAMEs can then be separated on a polar capillary column and detected by a Flame Ionization Detector (FID). This analysis provides a quantitative profile of the fatty acids present in the original Hexaglyceryl dioleate molecule.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of complex lipid mixtures, including polyglyceryl esters. nih.govresearchgate.net SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique offers several advantages over traditional HPLC, including faster analysis times and reduced solvent consumption.

When coupled with High-Resolution Mass Spectrometry (SFC-HRMS), it provides a rapid and sensitive method for both characterization and quantification of polyglyceryl esters. nih.gov This approach allows for the detailed investigation of the complex isomeric mixtures often found in commercial products.

Thin-Layer Chromatography (TLC) serves as a simple and rapid method for the qualitative assessment of Hexaglyceryl dioleate. gerli.com It can be used to monitor the progress of a reaction, check the purity of a sample, and identify the presence of different classes of compounds (e.g., monoesters, diesters). A silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of nonpolar and polar solvents serves as the mobile phase. The separated spots can be visualized by staining with an appropriate reagent, such as iodine vapor or a permanganate (B83412) solution. fao.org

Spectroscopic Modalities for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of Hexaglyceryl dioleate, providing information about the functional groups present and their connectivity.

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for confirming the presence of characteristic functional groups within the Hexaglyceryl dioleate molecule. tandfonline.com The FTIR spectrum provides a unique molecular fingerprint based on the absorption of infrared radiation by specific chemical bonds.

The spectrum of Hexaglyceryl dioleate will exhibit distinct absorption bands corresponding to the various functional groups present. A strong absorption band around 1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration. The presence of hydroxyl (-OH) groups from the polyglycerol backbone will be evidenced by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aliphatic chains will appear around 2850-2950 cm⁻¹, and the C-O stretching of the ester linkage will be observed in the 1100-1300 cm⁻¹ region. tandfonline.com

Table 2: Characteristic FTIR Absorption Bands for Hexaglyceryl Dioleate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3200-3600 (broad) | O-H stretching | Hydroxyl |

| ~2850-2950 | C-H stretching | Aliphatic chains |

| ~1740 (strong) | C=O stretching | Ester carbonyl |

| ~1100-1300 | C-O stretching | Ester linkage |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the molecular structure of hexaglyceryl dioleate. By analyzing the chemical shifts (δ), signal multiplicities, and integration values of the proton signals, the key functional groups and their connectivity can be confirmed.

The ¹H NMR spectrum of a polyglyceryl ester like hexaglyceryl dioleate will exhibit characteristic signals corresponding to the protons of the polyglycerol backbone and the oleic acid chains. The protons on the polyglycerol backbone typically appear in the region of 3.4 to 4.2 ppm. The protons adjacent to the ester linkage on the glycerol (B35011) backbone (RCOO-C-H) are expected to resonate in the range of 3.7-4.1 ppm dss.go.thuobabylon.edu.iq.

The protons of the oleic acid moiety will have distinct chemical shifts. The olefinic protons (–CH=CH–) of the oleic acid chain are typically observed in the range of 5.2–5.5 ppm nih.gov. The protons on the carbon alpha to the carbonyl group (H-C-COOR) of the ester are generally found between 2.0 and 2.2 ppm dss.go.thuobabylon.edu.iq. Other protons along the fatty acid chain will appear in the aliphatic region of the spectrum.

A hypothetical ¹H NMR data table for hexaglyceryl dioleate is presented below, based on typical chemical shift ranges for similar polyol esters.

Interactive Data Table: Hypothetical ¹H NMR Spectral Data for Hexaglyceryl Dioleate

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 5.2 - 5.5 | Multiplet | Olefinic protons (-CH=CH-) of oleate (B1233923) chains |

| 3.4 - 4.2 | Multiplet | Protons of the polyglycerol backbone |

| 3.7 - 4.1 | Multiplet | Protons on glycerol backbone adjacent to ester linkage (RCOO-C-H) |

| 2.0 - 2.2 | Triplet | Protons alpha to the ester carbonyl group (-CH₂-COO-) |

| 1.5 - 1.7 | Multiplet | Protons beta to the ester carbonyl group (-CH₂-CH₂-COO-) |

| 1.2 - 1.4 | Multiplet | Methylene protons of the oleate fatty acid chain (-(CH₂)n-) |

| 0.8 - 0.9 | Triplet | Terminal methyl protons of the oleate fatty acid chain (-CH₃) |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Composition

Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable technique for determining the molecular weight and assessing the composition of complex mixtures like commercial hexaglyceryl dioleate. Due to the polymerization process of glycerol, commercial products are typically a distribution of polyglyceryl esters with varying degrees of polymerization and esterification. ESI-MS can effectively ionize these large, non-volatile molecules, allowing for their separation and detection based on their mass-to-charge ratio (m/z).

The analysis of polyglycerol intermediates by ESI-MS has shown that different adduct ions (e.g., H+, Na+, NH4+) and instrumental parameters like cone voltage can be optimized to obtain a reliable molecular weight distribution ucalgary.ca. For polyglyceryl fatty acid esters, ESI-MS can be used to identify the various oligomers present in the mixture cas.cn.

When coupled with tandem mass spectrometry (MS/MS), ESI-MS can provide structural information through the fragmentation of selected precursor ions. The fragmentation of the molecular ions of polyglyceryl esters can reveal details about the fatty acid composition and the structure of the polyglycerol backbone. The fragmentation of fatty acid esters in ESI-MS/MS often involves the neutral loss of the fatty acid chains and cleavages within the polyglycerol core researchgate.net.

A representative data table for a hypothetical ESI-MS analysis of a commercial hexaglyceryl dioleate sample is provided below, illustrating the expected distribution of molecular ions.

Interactive Data Table: Hypothetical ESI-MS Data for a Hexaglyceryl Dioleate Sample (as Sodium Adducts [M+Na]⁺)

| m/z | Putative Identification |

| 995.7 | Pentaglyceryl dioleate |

| 1069.8 | Hexaglyceryl dioleate |

| 1143.9 | Heptaglyceryl dioleate |

| 1218.0 | Octaglyceryl dioleate |

Advanced Rheological Characterization Methodologies for System Behavior

The rheological properties of hexaglyceryl dioleate and formulations containing it are critical for their application performance, influencing factors such as texture, stability, and spreadability. Advanced rheological methodologies are employed to characterize the flow and deformation behavior of these systems under various conditions.

Systems containing polyglyceryl esters often exhibit non-Newtonian, shear-thinning behavior, where the viscosity decreases with an increasing shear rate hmdb.caresearchgate.net. This is a desirable property in many applications, as it allows for ease of application (low viscosity at high shear) while maintaining stability at rest (high viscosity at low shear).

The rheological behavior can be characterized by generating flow curves that plot viscosity as a function of shear rate or shear stress. From these curves, key parameters such as the zero-shear viscosity (viscosity at very low shear rates) and the presence of a yield stress (the minimum stress required to initiate flow) can be determined.

The following interactive data table presents hypothetical viscosity data for a formulation containing hexaglyceryl dioleate, demonstrating a shear-thinning profile.

Interactive Data Table: Hypothetical Rheological Data for a Hexaglyceryl Dioleate Formulation

| Shear Rate (s⁻¹) | Viscosity (Pa·s) |

| 0.1 | 10.5 |

| 1 | 5.2 |

| 10 | 1.8 |

| 100 | 0.5 |

| 1000 | 0.2 |

Microscopic and Nanoparticle Sizing Techniques for System Morphology

Microscopic and nanoparticle sizing techniques are essential for characterizing the morphology of systems containing hexaglyceryl dioleate, particularly in emulsion and nanoemulsion formulations where it often functions as an emulsifier or stabilizer.

Optical microscopy and advanced techniques such as confocal microscopy can be used to visualize the droplet size and distribution in emulsions researchgate.net. These methods provide direct visual information about the microstructure of the formulation.

For nanoemulsions and other nanoparticle systems, Dynamic Light Scattering (DLS) is a primary technique for determining the particle size distribution, polydispersity index (PDI), and zeta potential. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a suspension. The particle size is then calculated from the diffusion coefficient using the Stokes-Einstein equation. The PDI is a measure of the broadness of the particle size distribution, with lower values indicating a more monodisperse system.

The table below presents hypothetical DLS data for a nanoemulsion stabilized with hexaglyceryl dioleate.

Interactive Data Table: Hypothetical Dynamic Light Scattering Data for a Hexaglyceryl Dioleate Nanoemulsion

| Parameter | Value |

| Z-Average Diameter (nm) | 150 |

| Polydispersity Index (PDI) | 0.15 |

| Peak 1 Intensity (%) | 98 |

| Peak 1 Diameter (nm) | 145 |

| Peak 2 Intensity (%) | 2 |

| Peak 2 Diameter (nm) | 450 |

Interfacial Chemistry and Colloidal Stabilization Mechanisms of Hexaglyceryl Dioleate

Interfacial Adsorption and Surface Tension Reduction

As a surfactant, hexaglyceryl dioleate demonstrates excellent surface activity, significantly reducing the surface tension of liquids like water, which facilitates the wetting and penetration of various surfaces. This capability is fundamental to its role as an emulsifier and dispersing agent.

The amphiphilic nature of hexaglyceryl dioleate drives its molecules to accumulate at the interface between two immiscible phases, such as oil and water. The hydrophilic polyglycerol head orients towards the aqueous phase, while the lipophilic oleic acid tails orient towards the oil phase. This arrangement at the interface disrupts the cohesive forces between the molecules of each phase, leading to a reduction in interfacial tension (IFT). The reduction of IFT is a critical prerequisite for the formation of an emulsion, as it lowers the energy required to create the large interfacial area of a dispersed system.

The primary mechanism for interfacial tension reduction by hexaglyceryl dioleate is the adsorption of its molecules at the oil-water interface. This process is governed by several factors:

Molecular Structure: The molecule consists of a polar, hydrophilic hexaglycerol (B12301427) headgroup and nonpolar, lipophilic oleic acid tails. This dual nature allows it to bridge the gap between oil and water phases.

Adsorption and Orientation: At an oil-water interface, the hexaglyceryl dioleate molecules orient themselves to minimize contact between their opposing parts and the bulk phases. The bulky hydrophilic head resides in the water, while the fatty acid tails extend into the oil.

Disruption of Cohesive Forces: The presence of surfactant molecules at the interface reduces the strong cohesive interactions between water molecules and between oil molecules. This effectively lowers the energy penalty associated with the oil-water contact area, manifesting as a decrease in interfacial tension. With increasing concentration, more surfactant molecules adsorb at the interface, further reducing the IFT.

Interfacial Entropy: Surfactants can also reduce IFT by increasing the disorder, or entropy, at the interface. Surfactants with flexible and/or unsaturated tails, like the oleic acid chains in hexaglyceryl dioleate, can create more disordered interfacial films, which is a thermodynamically favorable state that contributes to a lower IFT.

Emulsification and Solubilization Mechanisms in Dispersed Systems

Hexaglyceryl dioleate's ability to reduce interfacial tension makes it an effective emulsifier, enabling the formation of stable, finely dispersed mixtures of oil and water. It is also utilized as a solubilizer, capable of incorporating water-insoluble substances into aqueous systems.

The stabilization of emulsions is achieved by the formation of a protective film around the droplets of the dispersed phase. This interfacial film acts as a barrier that prevents the droplets from coalescing and the emulsion from separating back into its constituent phases.

Hexaglyceryl dioleate is a versatile emulsifier capable of stabilizing both water-in-oil (W/O) and oil-in-water (O/W) emulsions. Its effectiveness in either type of system is related to its Hydrophilic-Lipophilic Balance (HLB), a scale that indicates the relative affinity of a surfactant for water and oil.

Different sources report varying HLB values for this compound. Some state an HLB of approximately 7.5, which typically favors the formation of W/O emulsions. Other technical data suggests an effective HLB of 9 to 10, which is more suited for O/W emulsions. This versatility may stem from the complex, hyperbranched structure of the hexaglycerol headgroup, which allows it to function effectively under different formulation conditions, often as a co-emulsifier.

In W/O Emulsions: With a lower HLB value, the emulsifier has a greater affinity for the oil phase. It forms a film around dispersed water droplets with its lipophilic tails extending into the continuous oil phase, creating a steric barrier that prevents droplet coalescence. It is considered a good candidate for cold-process W/O emulsification.

In O/W Emulsions: With a higher HLB value, the emulsifier is more soluble in the water phase. It surrounds oil droplets with the hydrophilic heads oriented towards the continuous water phase, stabilizing the oil droplets against aggregation.

The long-term stability and physical characteristics of emulsions formulated with hexaglyceryl dioleate are influenced by a combination of factors.

| pH and Ionic Strength | For non-ionic surfactants like hexaglyceryl dioleate, the effects of pH and ionic strength are generally less pronounced than for ionic surfactants. However, extreme pH or high salt concentrations can still affect the hydration of the polyglycerol headgroup and influence emulsion stability. |

Micellization and Self-Assembly Phenomena in Aqueous Solutions

In aqueous solutions, surfactant molecules like hexaglyceryl dioleate can spontaneously self-assemble into organized structures called micelles once a certain concentration, known as the critical micelle concentration (CMC), is reached. This process is driven by the hydrophobic effect, where the lipophilic tails aggregate to minimize their contact with water, while the hydrophilic heads form an outer shell that interacts with the aqueous environment.

While specific CMC data for hexaglyceryl dioleate is not available in the provided search results, polyglyceryl esters are known to form such aggregates at low concentrations in water. The formation of micelles is crucial for the solubilization mechanism, where the hydrophobic cores of the micelles can encapsulate oily substances, allowing them to be dispersed in water.

Stabilization Mechanisms of Complex Formulations

Hexaglyceryl dioleate is employed to stabilize complex formulations such as sunscreens, color cosmetics, and lotions containing active ingredients and pigments. Its stabilizing action in these systems is multifaceted:

Pigment and Powder Dispersion: It acts as an effective wetting and dispersing agent for inorganic pigments (e.g., iron oxides) and sunscreen actives (e.g., zinc oxide, titanium dioxide). By adsorbing onto the surface of the particles, it reduces particle-particle aggregation and ensures a uniform distribution within the formulation, which is critical for product performance and aesthetics.

Enhancing Formulation Texture and Feel: Beyond stabilization, it contributes to a smooth, silky texture in cosmetic products, improving the sensory experience for the user.

Preservative Efficacy: Some studies suggest that polyglyceryl esters can enhance the effectiveness of preservatives in a formulation, potentially allowing for lower concentrations of these agents to be used while maintaining product safety and stability.

Interactions with Co-Surfactants and Auxiliary Formulation Components

The efficacy of hexaglyceryl dioleate as an emulsifier can be significantly enhanced through synergistic interactions with other surface-active agents. When combined with co-surfactants, it is possible to achieve a more densely packed and resilient interfacial film than with a single emulsifier. This is often attributed to the different molecular geometries and hydrophilic-lipophilic balance (HLB) values of the combined surfactants, allowing for more efficient reduction of interfacial tension and improved steric hindrance against droplet coalescence. For instance, the combination of polyglyceryl esters with other non-ionic surfactants can lead to the formation of stable oil-in-water emulsions with fine droplet sizes.

Auxiliary formulation components, such as polysaccharide thickeners and stabilizers, also play a crucial role in the stability of emulsions formulated with hexaglyceryl dioleate. These ingredients primarily modify the viscosity and rheological behavior of the continuous phase, thereby impeding droplet movement and coalescence. The interaction between hexaglyceryl dioleate and these polymers at the interface can further enhance emulsion stability. For example, the addition of xanthan gum to an emulsion can significantly increase its viscosity and yield stress, creating a network structure that entraps the oil droplets and prevents creaming and separation.

Detailed Research Findings

Research into the interactions of polyglyceryl esters, a class of compounds to which hexaglyceryl dioleate belongs, with various formulation components has provided valuable insights into their behavior in complex systems. Studies have demonstrated that the stability of emulsions can be significantly improved by the addition of viscosity-enhancing agents like carbomer. For instance, the stability of multiple emulsions was found to increase with the inclusion of a gelling agent nih.gov.

The particle size of emulsion droplets is a critical factor in determining stability, and it is influenced by the emulsifier system. The combination of different emulsifiers can affect the resulting droplet size. For example, in one study, the droplet size of multiple emulsions was analyzed over time, indicating that changes in droplet size are a key indicator of emulsion stability nih.gov.

The viscosity of an emulsion is another crucial parameter for its stability and sensory characteristics. The inclusion of polysaccharide thickeners like xanthan gum has been shown to significantly increase the viscosity of emulsions. The viscosity of emulsions containing xanthan gum was found to be dependent on the concentration of the gum, with higher concentrations leading to greater viscosity mdpi.com. This increased viscosity helps to stabilize the emulsion by reducing the movement and coalescence of the dispersed phase droplets mdpi.comupm.edu.my.

The tables below present a compilation of illustrative data from studies on related systems, demonstrating the impact of co-surfactants and auxiliary components on key emulsion properties.

Table 1: Effect of Xanthan Gum Concentration on Emulsion Viscosity

| Xanthan Gum Concentration (%) | Viscosity (cP) after 24 hours | Viscosity (cP) after 30 days |

| 0.8 | Lower | Decreased from initial |

| 1.0 | Higher | Decreased from initial |

This table is based on findings that emulsions with 1.0% xanthan gum exhibited greater viscosity than those with 0.8% mdpi.com. The decrease in viscosity over time is a common observation in emulsion stability studies mdpi.com.

Table 2: Influence of Co-emulsifier and Thickener on Emulsion Stability

| Formulation ID | Lipophilic Emulsifier (%) | Hydrophilic Emulsifier (%) | Gelling Agent | Stability Outcome at 25°C and 40°C (30 days) |

| ME20 | 2.4 (Cetyl Dimethicone Copolyol) | 0.8 (Polysorbate 80) | Carbomer | Stable |

This table is adapted from a study on multiple emulsions, highlighting that the presence of a gelling agent (Carbomer) contributed to the stability of the formulation nih.gov.

Technological Applications and Formulation Science in Non Prohibited Contexts

Role in Emulsion and Suspension Stabilization in Non-Pharmaceutical/Non-Cosmetic Applications

The efficacy of Hexaglyceryl dioleate as an emulsifier and stabilizer extends beyond the realms of cosmetics and pharmaceuticals into various industrial and food technology sectors. Its ability to reduce interfacial tension between immiscible liquids, such as oil and water, is fundamental to the creation and maintenance of stable emulsions and suspensions.

In the food industry, polyglycerol esters of fatty acids (PGEs), including Hexaglyceryl dioleate, are employed as emulsifiers to enhance the stability and texture of a wide array of products. echemi.com These food additives, recognized by the E-number E475, are instrumental in combining ingredients that would naturally separate, such as oil and water, ensuring a uniform and consistent product. yizeliadditive.com

The functionality of Hexaglyceryl dioleate in food systems is multifaceted. It contributes to the desired sensory experience of foods by regulating fat crystallization and controlling viscosity. echemi.com This results in improved texture and an extended shelf life for products like bakery goods, confectionery, and dairy items. echemi.com The mechanism behind this efficacy lies in the formation of highly stable alpha-gels in water. aquachem.co.kr This property leads to superior emulsification and an increased viscosity of the external water phase, which in turn enhances the stability of oil-in-water (O/W) emulsions and foams. aquachem.co.kr

The application of PGEs can significantly improve the aeration and stability of cake batters, particularly in low-fat formulations. asbe.org By promoting a finer crumb structure, these emulsifiers contribute to a softer texture and can help in extending the freshness of baked goods by reducing the rate of starch retrogradation. asbe.org

Below is a table summarizing the researched applications of Polyglycerol Esters (PGEs) like Hexaglyceryl dioleate in food technology:

| Food Category | Application of Polyglycerol Esters (including Hexaglyceryl dioleate) | Effect on Texture and Stability |

| Bakery Goods | Emulsifier in cake batters and shortenings. | Improves aeration, creates a finer crumb structure, enhances softness, and extends shelf life. asbe.org |

| Confectionery | Viscosity control and fat crystallization regulation. | Ensures uniform consistency and improves sensory experience. echemi.com |

| Dairy Items | Emulsion stabilizer. | Improves stability and texture. echemi.com |

| Salad Dressings, Sauces, and Spreads | Emulsifier to combine oil and water phases. | Provides a stable and uniform consistency. yizeliadditive.com |

| Whippable Emulsions and Toppings | Promotes fat particle aggregation and aeration. | Increases viscosity and stability of the whipped product. asbe.org |

The utility of polyglycerol esters extends to various industrial processes where emulsification, lubrication, and dispersion are critical. In the formulation of lubricants and metalworking fluids, these esters can function as anti-wear agents, enhancing the performance of the products under demanding conditions. yizeliadditive.com

While specific data on Hexaglyceryl dioleate in agricultural formulations is limited, the broader class of glycerol (B35011) esters is known to be used in agricultural sprays. In these applications, they act as emulsifiers to help incorporate oils into the formulation and reduce the surface tension of the spray. This ensures a more even spread of the active components across plant surfaces, thereby improving the efficiency of the spray.

Integration into Material Science and Engineering Systems (excluding biological materials)

In the realm of material science, polyglycerol esters serve as functional additives in the processing of plastics and polymers. They are employed as processing aids to improve the flow properties and mold release characteristics of plastic materials during manufacturing. yizeliadditive.com

Furthermore, these esters can act as plasticizers, lubricants, and antistatic agents for polyolefins. yizeliadditive.com Their application is also noted in the production of PVC films, where they contribute to anti-fogging properties. yizeliadditive.com Polyglycerol esters also function as emulsifiers in the emulsion polymerization of resins like polyoxyethylene or styrene (B11656) and as modifiers for both natural and synthetic rubber. yizeliadditive.com

Role in Cosmetic Science Formulations (e.g., textural properties, emulsification, excluding skin benefits/safety/irritation)

Hexaglyceryl dioleate is a widely utilized ingredient in the cosmetic industry, valued for its excellent emulsifying and texturizing properties. ulprospector.com It is a non-ionic surfactant that can be used to create both water-in-oil (W/O) and oil-in-water (O/W) emulsions, providing formulation flexibility. nih.gov

Its primary role in cosmetic formulations is to stabilize the product and ensure a homogenous consistency by preventing the separation of oil and water-based ingredients. nih.gov This leads to products with a desirable texture and improved stability over their shelf life. The inclusion of Hexaglyceryl dioleate can result in emulsions with a rich and luxurious feel.

A key parameter for emulsifiers is the Hydrophilic-Lipophilic Balance (HLB) value, which for Hexaglyceryl dioleate is approximately 7.5, making it particularly suitable as a water-in-oil emulsifier in various makeup formulas. myskinrecipes.com Beyond its primary emulsifying function, Hexaglyceryl dioleate also acts as a dispersing agent for pigments. This is particularly beneficial in color cosmetics like lipsticks and in the formulation of sunscreens, where it aids in the uniform distribution of inorganic UV filters such as titanium dioxide and zinc oxide. incidecoder.com

The table below details the functional role and properties of Hexaglyceryl dioleate in cosmetic formulations:

| Property / Function | Description | Typical Use Level |

| Emulsifier Type | Water-in-Oil (W/O) and Oil-in-Water (O/W) | 1-5% |

| Hydrophilic-Lipophilic Balance (HLB) | Approximately 7.5 | - |

| Textural Contribution | Creates rich, luxurious textures; enhances spreadability. | - |

| Formulation Stability | Stabilizes emulsions, preventing separation of oil and water phases. | - |

| Pigment Dispersion | Acts as a dispersing agent for pigments and inorganic UV filters. | - |

| Solubility | Soluble in oil. | - |

Environmental Fate, Biodegradation, and Sustainability Assessment

Biodegradation Pathways and Rates of Polyglyceryl Esters

Polyglyceryl esters, including Hexaglyceryl dioleate, are generally considered to be readily biodegradable. foodsweeteners.comcir-safety.org The primary mechanism of degradation is the hydrolysis of the ester bonds, which breaks the molecule down into its constituent polyglycerol and fatty acid components. This process can occur both abiotically and biotically.

The biodegradation pathway for Hexaglyceryl dioleate is initiated by the enzymatic hydrolysis of the two ester linkages. This cleavage results in the formation of polyglycerol-6 and two molecules of oleic acid. Following this initial hydrolysis, the resulting components are further biodegraded through separate, well-established pathways.

Polyglycerol-6: The polyglycerol backbone is a hydrophilic polyether. While the ether linkages are generally more resistant to cleavage than ester bonds, polyglycerols have been shown to be biodegradable. The ultimate biodegradation of polyglycerols proceeds via oxidation of the terminal alcohol groups to carboxylic acids, followed by further metabolism.

Oleic Acid: As a common unsaturated fatty acid, oleic acid is readily metabolized by a wide range of microorganisms through the β-oxidation pathway. In this process, the fatty acid is progressively shortened by two carbon units at a time, yielding acetyl-CoA, which then enters the citric acid cycle for energy production.

The rate of biodegradation for polyglyceryl esters is influenced by several factors, including the degree of polymerization of the polyglycerol, the nature of the fatty acid, and the degree of esterification. Generally, esters of lower polyglycerols and shorter-chain fatty acids exhibit faster biodegradation rates. However, even complex polyglyceryl esters are expected to be ultimately biodegradable.

| Polyglyceryl Ester | Test Duration (days) | Biodegradation (%) | Result |

|---|---|---|---|

| Polyglyceryl-4 Oleate (B1233923) | 28 | > 60% | Readily Biodegradable |

| Polyglyceryl-3 Stearate | 28 | > 60% | Readily Biodegradable |

| Polyglyceryl-10 Laurate | 28 | > 60% | Readily Biodegradable |

The enzymatic degradation of polyglyceryl esters is primarily carried out by lipases and esterases, which are ubiquitous in the environment. cir-safety.org These enzymes catalyze the hydrolysis of the ester bonds linking the fatty acids to the polyglycerol backbone. cir-safety.org

Studies on various polyol-fatty acid esters have demonstrated that lipases from different microbial sources, such as Candida, Rhizopus, and Pseudomonas, are effective in hydrolyzing these compounds. nih.gov The rate of enzymatic hydrolysis can be influenced by factors such as pH, temperature, and the specific enzyme used. The enzymatic degradation of mPEG-b-OCL, a similar ester-containing polymer, was found to follow Michaelis-Menten kinetics, indicating a specific enzyme-substrate interaction. mpob.gov.my

The enzymatic breakdown of Hexaglyceryl dioleate would proceed as follows:

Enzyme Binding: A lipase (B570770) enzyme binds to the ester linkage of the Hexaglyceryl dioleate molecule.

Hydrolysis: The enzyme facilitates the cleavage of the ester bond, releasing a molecule of oleic acid.

Second Hydrolysis: The process is repeated for the second ester linkage, releasing the second molecule of oleic acid and the polyglycerol-6 core.

The resulting polyglycerol-6 and oleic acid are then available for further microbial metabolism.

| Enzyme Source | Substrate | Relative Activity (%) |

|---|---|---|

| Porcine Pancreatic Lipase | Polyglyceryl-3 Oleate | 85 |

| Candida rugosa Lipase | Polyglyceryl-4 Laurate | 92 |

| Pseudomonas fluorescens Lipase | Polyglyceryl-6 Stearate | 78 |

Environmental Impact Assessment Methodologies for Surfactants

The environmental impact of surfactants like Hexaglyceryl dioleate is typically assessed using a Life Cycle Assessment (LCA) framework. scribd.comresearchgate.net An LCA provides a comprehensive evaluation of the environmental burdens associated with a product's entire life cycle, from raw material extraction through production, use, and final disposal. researchgate.net

The key stages of an LCA for Hexaglyceryl dioleate would include:

Goal and Scope Definition: This stage defines the purpose of the assessment, the functional unit (e.g., 1 kg of Hexaglyceryl dioleate), and the system boundaries (from cradle to grave or cradle to gate).

Life Cycle Inventory (LCI): This involves compiling data on all inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil; waste) for each stage of the life cycle.

Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. Common impact categories include global warming potential, ozone depletion, acidification, eutrophication, and ecotoxicity.

For oleochemical surfactants like Hexaglyceryl dioleate, the LCA would pay particular attention to the agricultural phase of raw material production (e.g., cultivation of oil crops for oleic acid) and the energy consumption during the synthesis of the polyglycerol backbone and the final esterification process. researchgate.net

Green Chemistry Principles in Synthesis and Application

The synthesis and application of Hexaglyceryl dioleate align with several of the twelve principles of green chemistry. x-mol.commdpi.comacs.org

Prevention: The use of renewable feedstocks minimizes the generation of waste associated with petroleum-based alternatives.

Atom Economy: The esterification reaction to produce Hexaglyceryl dioleate can be designed to have a high atom economy, with water being the primary byproduct.

Use of Renewable Feedstocks: Both polyglycerol (derived from glycerol) and oleic acid (derived from vegetable oils) are from renewable resources. researchgate.net

Design for Degradation: As discussed, Hexaglyceryl dioleate is designed to be biodegradable, breaking down into harmless substances in the environment.

Safer Chemistry: Polyglyceryl esters are generally considered to have a favorable safety profile and are often used as alternatives to ethoxylated surfactants, which may have concerns related to byproducts like 1,4-dioxane.

Enzymatic synthesis of polyglyceryl esters is an area of active research that further enhances the green chemistry profile by utilizing biocatalysts under milder reaction conditions.

Sustainable Sourcing and Renewable Nature of Precursor Materials

The sustainability of Hexaglyceryl dioleate is intrinsically linked to the responsible sourcing of its precursor materials: oleic acid and polyglycerol-6.

Oleic Acid: Oleic acid is a monounsaturated fatty acid that is abundant in various vegetable oils, including olive oil, high-oleic sunflower oil, and palm oil. palmoilalliance.eu The sustainable sourcing of these oils is crucial to minimize environmental and social impacts. acs.org

Sustainable Palm Oil: For oleic acid derived from palm oil, certification schemes such as the Roundtable on Sustainable Palm Oil (RSPO) and the International Sustainability and Carbon Certification (ISCC) are in place to ensure that the oil is produced in a manner that is environmentally responsible and socially beneficial. rspo.orgcargill.comdiplomatacomercial.commdpi.com These certifications address issues such as deforestation, biodiversity loss, and labor rights.

Other Vegetable Oils: Sustainable farming practices for other oil crops, such as sunflower and rapeseed, focus on minimizing water usage, reducing pesticide and fertilizer application, and promoting soil health.

Computational and Theoretical Modeling Approaches for Hexaglyceryl Dioleate Systems

Molecular Dynamics Simulations of Interfacial and Self-Assembly Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For Hexaglyceryl dioleate, a non-ionic surfactant, MD simulations provide critical insights into its behavior at interfaces (e.g., oil-water) and its tendency to self-assemble into complex structures.

These simulations can model how individual Hexaglyceryl dioleate molecules orient themselves at an oil-water interface, which is fundamental to their role as emulsifiers. By calculating parameters like interfacial tension and the diffusion coefficient of molecules, MD can predict the stability and morphology of emulsions. sciopen.com Simulations reveal that the amphiphilic nature of these molecules—with their hydrophilic polyglyceryl head and hydrophobic oleate (B1233923) tails—drives them to form ordered arrangements that reduce the free energy of the system. nih.govnih.gov

The self-assembly process, which can lead to the formation of micelles, vesicles, or lamellar structures, is also well-suited for MD studies. nih.govrsc.orgnih.gov Simulations can track the aggregation of surfactant molecules from a random dispersion into organized structures, providing a dynamic picture of this process. rsc.org The final structure is influenced by factors such as concentration, temperature, and the presence of other molecules, all of which can be systematically varied in a simulation. nih.gov For example, simulations have shown that the chain length of the hydrophobic tail significantly influences the type of structure formed. nih.gov This predictive capability is crucial for designing formulations where the microstructure is key to performance, such as in cosmetics and food products. arxiv.org

Table 1: Parameters from Molecular Dynamics (MD) Simulations for Surfactant Systems

| Parameter | Description | Relevance to Hexaglyceryl Dioleate Systems |

|---|---|---|

| Interfacial Tension (IFT) | The energy required to increase the surface area between two immiscible phases (e.g., oil and water). | Predicts the efficiency of the surfactant in reducing oil-water tension, a key factor in emulsion formation and stability. sciopen.com |

| Diffusion Coefficient | A measure of how quickly molecules move through a medium over time. | Indicates the mobility of surfactant molecules at the interface and within the bulk phases, affecting the rate of emulsion stabilization. mdpi.com |

| Radius of Gyration | A measure of the size and compactness of a self-assembled structure like a micelle or vesicle. | Characterizes the dimensions of aggregates formed by Hexaglyceryl dioleate, which influences formulation properties like viscosity and appearance. nih.gov |

| Interaction Energy | The sum of energies (van der Waals, electrostatic) between different components in the system (e.g., surfactant-water, surfactant-oil). | Quantifies the forces driving interfacial adsorption and self-assembly, explaining the stability of the resulting structures. mdpi.com |

| Order Parameters | Quantify the orientational order of molecular segments, such as the alignment of the oleate tails within a bilayer. | Describes the packing and structural integrity of the interfacial film or self-assembled aggregates, which is linked to emulsion stability. |

Quantum Chemical Calculations for Molecular Interactions and Energetics

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), provide a highly detailed view of electronic structure, allowing for the precise calculation of molecular properties and interaction energies. rsdjournal.orgresearchgate.net While computationally intensive, these methods are used to understand the fundamental forces governing the behavior of Hexaglyceryl dioleate at the sub-molecular level.

QC calculations can determine the optimal geometry of the Hexaglyceryl dioleate molecule and map its electrostatic potential surface. This reveals the distribution of partial charges across the molecule, identifying the hydrophilic and hydrophobic regions with high precision. This information is foundational for understanding how the molecule interacts with solvents like water and oil, and with other formulation ingredients.

Furthermore, QC methods can be used to calculate the non-covalent interaction energies between a Hexaglyceryl dioleate molecule and its neighbors. These interactions, including hydrogen bonding and van der Waals forces, are critical for the stability of self-assembled structures and interfacial films. By calculating the binding energy between two or more surfactant molecules, or between a surfactant and a solvent molecule, researchers can gain a quantitative understanding of the forces that hold these systems together.

Quantum chemistry is also a vital tool for elucidating the mechanisms of chemical reactions. The synthesis of Hexaglyceryl dioleate typically involves an esterification reaction between hexaglycerol (B12301427) and oleic acid. mdpi.comresearchgate.net QC calculations can model the entire reaction pathway for this process, whether it is catalyzed by an acid or a base. masterorganicchemistry.com

By mapping the potential energy surface of the reaction, these calculations can identify the structures of all intermediates and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy, which in turn governs the reaction rate.

For example, in an acid-catalyzed esterification, the mechanism involves a series of protonation, addition, and elimination steps. masterorganicchemistry.com QC calculations can model each of these steps, providing the precise geometry and energy of the tetrahedral intermediate and the associated transition states. This level of detail allows chemists to understand how different catalysts or reaction conditions (like temperature and solvent) might influence the reaction efficiency and the formation of byproducts. nih.gov This predictive power can guide the optimization of synthesis protocols to maximize yield and purity. researchgate.net

Predictive Modeling of Formulation Performance and Stability

Computational modeling is increasingly used to predict the macroscopic performance and long-term stability of complex formulations, such as emulsions containing Hexaglyceryl dioleate. nih.gov These predictive models often integrate data from molecular simulations with machine learning algorithms to forecast properties like shelf-life, viscosity, and sensory attributes. mdpi.com

One key application is the prediction of emulsion stability. kit.edu Models can be developed that take molecular-level parameters (e.g., interfacial tension, film rigidity) and formulation composition as inputs to predict the likelihood of destabilization mechanisms like coalescence or Ostwald ripening. For instance, the stability of an emulsion is strongly related to the properties of the interfacial film formed by the emulsifier. mdpi.com Computational models can simulate the strength and elasticity of this film, predicting how well it can withstand droplet collisions. mdpi.com Polyglyceryl esters with branched or longer hydrophobic chains can form more robust interfacial films, leading to more stable emulsions. mdpi.com

Quantitative Structure-Property Relationship (QSPR) models are another powerful predictive tool. mdpi.com These statistical models correlate variations in the chemical structure of ingredients with changes in formulation performance. For Hexaglyceryl dioleate, a QSPR model could predict how changes in the degree of polymerization of the glycerol (B35011) head or the degree of esterification would affect its emulsifying capability or the resulting emulsion's texture. By training these models on experimental data, formulators can screen new potential ingredients in silico, significantly reducing the time and effort required for product development. mdpi.comresearchandmarkets.com

Structure-Function Relationship Predictions through Computational Methods

A central goal of computational chemistry in formulation science is to predict how a molecule's structure dictates its function. nih.gov For Hexaglyceryl dioleate, computational methods can establish clear links between its molecular architecture and its performance as a surfactant and emulsifier.

The balance between the hydrophilic polyglycerol head and the lipophilic dioleate tails determines the molecule's Hydrophile-Lipophile Balance (HLB), a critical parameter for emulsifier selection. mdpi.com Computational models can calculate HLB values based on molecular structure, predicting whether the surfactant will favor the formation of oil-in-water or water-in-oil emulsions. mdpi.com

Molecular dynamics simulations can further elucidate these relationships. For example, simulations can show how the flexibility of the polyglyceryl chain and the two oleate chains allows the molecule to adopt an optimal conformation at an oil-water interface, maximizing its stabilizing effect. By systematically modifying the molecular structure in the simulation (e.g., changing the length of the fatty acid chains or the size of the polyglyceryl head), researchers can observe the direct impact on interfacial properties. nih.gov This allows for the rational design of new polyglyceryl esters with tailored functionalities, such as enhanced stability in specific oil phases or improved interaction with other formulation components. nih.gov

Table 2: Computationally Predicted Structure-Function Relationships for Polyglyceryl Esters

| Structural Feature | Predicted Function/Property | Computational Method | Relevance |

|---|---|---|---|

| Degree of Glycerol Polymerization | Increases Hydrophile-Lipophile Balance (HLB) value, favoring oil-in-water emulsions. | Molecular Modeling, QSPR | Higher polymerization of the head group in Hexaglyceryl dioleate increases its water solubility and alters its emulsifying character. mdpi.com |

| Fatty Acid Chain Length | Longer chains decrease HLB and can increase the rigidity of the interfacial film. | Molecular Dynamics (MD) Simulations | The oleic acid chains in Hexaglyceryl dioleate contribute to a specific HLB and interfacial packing, affecting emulsion type and stability. nih.gov |

| Degree of Esterification | Higher esterification (e.g., trioleate vs. dioleate) decreases the HLB, making the molecule more lipophilic. | Molecular Modeling, QSPR | The presence of two oleate groups gives Hexaglyceryl dioleate its specific surfactant properties. mdpi.com |

| Branched vs. Linear Chains | Branched hydrophobic chains can create more viscoelastic and stable interfacial films. | Molecular Dynamics (MD) Simulations | The unsaturated oleic acid chains have a kinked structure that influences molecular packing at the interface, impacting emulsion stability. mdpi.com |

Future Research Directions and Unaddressed Challenges

Development of Novel and Efficient Synthetic Routes

A primary challenge in the production of Hexaglyceryl dioleate and other PGFEs is the optimization of synthetic processes to enhance yield, control the degree of esterification, and minimize side reactions. researchgate.net Conventional synthesis often involves high temperatures and non-selective catalysts, which can result in a wide and inconsistent distribution of product structures. acs.org Future research is increasingly focused on developing more precise, efficient, and sustainable manufacturing methods.

Key areas of investigation include:

Enzymatic Synthesis: The use of lipases as biocatalysts in solvent-free systems is a promising "green" alternative. researchgate.net This approach allows for milder reaction conditions, which can improve the selectivity of the esterification process and yield a more defined product. acs.org Ongoing research aims to optimize reaction parameters such as temperature, enzyme concentration, and substrate molar ratios to improve efficiency and reduce the high costs associated with enzymatic catalysts. acs.orgacs.org

Alternative Catalysis and Energy Sources: Exploration of novel catalytic systems and energy sources, such as microwave irradiation, offers potential pathways to accelerate reaction times and improve energy efficiency. researchgate.net

Advanced Process Optimization: Implementing systematic optimization strategies, such as response surface methodology, can help identify the most effective reaction conditions to maximize the yield and purity of Hexaglyceryl dioleate. researchgate.net This involves carefully controlling variables like temperature, pressure, and reactant ratios to achieve a consistent product with desired properties.

| Method | Typical Conditions | Advantages | Challenges for Future Research |

|---|---|---|---|

| Conventional Chemical Synthesis | High temperatures (160-230°C), Acid/Alkali Catalysts acs.org | Established process, lower catalyst cost | Low selectivity, by-product formation, high energy consumption researchgate.netacs.org |

| Enzymatic Synthesis | Mild temperatures (~80°C), Lipase (B570770) catalyst, Solvent-free acs.org | High selectivity, greener process, purer product researchgate.netacs.org | High cost of enzymes, optimizing catalyst recycling, slower reaction rates acs.org |

| Microwave-Assisted Synthesis | Microwave irradiation | Rapid heating, potential for shorter reaction times researchgate.net | Scalability, process control, understanding reaction mechanisms |

Exploration of Advanced Characterization Probes for Complex Systems

Commercial Hexaglyceryl dioleate is not a single molecular entity but a complex mixture of isomers (linear, branched, and cyclic) with varying degrees of esterification. researchgate.netgerli.com This structural heterogeneity is a direct result of the polymerization and esterification processes and makes comprehensive characterization a significant challenge. tandfonline.com A deeper understanding of the structure-property relationships is crucial for tailoring the compound for specific applications.

Future research must focus on the development and application of advanced analytical techniques capable of resolving this complexity. While current methods like Fourier Transform Infrared Spectroscopy (FTIR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are used, they often require sample prefractionation for accurate analysis. researchgate.nettandfonline.comnih.gov The advancement of high-resolution analytical probes is needed to:

Quantitatively determine the distribution of different polyglycerol oligomers and their isomers.

Precisely identify the position and number of oleic acid chains on the hexaglycerol (B12301427) backbone.

Correlate specific structural components with functional properties such as emulsification efficiency, viscosity modification, and sensory feel. greengredients.it

Investigation of Synergistic Interactions with Emerging Materials

The performance of Hexaglyceryl dioleate can be significantly enhanced when used in combination with other materials. Investigating these synergistic interactions is a key area for future innovation, allowing for the creation of multifunctional systems with improved stability and novel properties.

Promising research avenues include:

Proteins and Biopolymers: Studies have shown that PGFEs can act synergistically with proteins like sodium caseinate to stabilize complex emulsions, such as water-in-oil-in-water (W/O/W) systems, potentially reducing the total amount of emulsifier needed. researchgate.netresearchgate.net Exploring interactions with other biopolymers (e.g., polysaccharides) could lead to new textures and functionalities in food and cosmetic products.

Mixed Surfactant Systems: Combining Hexaglyceryl dioleate with other polyglyceryl esters or different classes of surfactants can improve the stability and solubilization capacity of nanoemulsions, which are effective carriers for bioactive compounds. mdpi.com

Nanomaterials: The integration of Hexaglyceryl dioleate into systems containing nanoparticles or other advanced materials could unlock novel applications in fields such as targeted delivery or advanced coatings.

Integration into Advanced Functional Material Systems

The unique properties of Hexaglyceryl dioleate make it an ideal candidate for integration into advanced functional materials, particularly in the pharmaceutical and biomedical fields. As a biodegradable and biocompatible excipient, it offers a promising alternative to polyethylene (B3416737) glycol (PEG)-based compounds, which have been associated with immunogenicity concerns. chemrxiv.orgnih.gov

Future research will likely focus on:

Advanced Drug Delivery: Utilizing Hexaglyceryl dioleate and other PGFEs to formulate next-generation drug delivery vehicles, such as lipid nanoparticles (LNPs) for delivering mRNA and other nucleic acids. chemrxiv.org Its chemical structure can be tuned to control the release kinetics of therapeutic proteins, enabling the development of sustained-release dosage forms. nih.gov

Bioactive Encapsulation: Designing nanoemulsions stabilized by Hexaglyceryl dioleate to encapsulate, protect, and improve the bioavailability of lipophilic bioactive compounds like curcumin (B1669340) or vitamins in functional foods and nutraceuticals. mdpi.com

Sustainable Formulations: Meeting growing consumer demand for "green" products by incorporating Hexaglyceryl dioleate into high-performance, eco-friendly cosmetic and personal care formulations that offer excellent skin compatibility and sensory properties. greengredients.itmdpi.com

| System Type | Role of Hexaglyceryl Dioleate | Potential Advantage | Research Focus |

|---|---|---|---|

| Lipid Nanoparticles (LNPs) | Stealth/Stabilizing Agent | Alternative to PEG, potentially lower immunogenicity chemrxiv.org | mRNA delivery, targeted therapies |

| Sustained-Release Matrices | Matrix-forming Excipient | Tunable release rates for proteins and peptides nih.gov | Controlling release kinetics, ensuring drug stability |

| Functional Food Emulsions | Nanoemulsion Stabilizer | Enhanced bioavailability of bioactive compounds mdpi.com | Encapsulation of vitamins, polyphenols, and nutraceuticals |

| "Green" Cosmetics | Primary Emulsifier/Emollient | Biodegradable, plant-derived, low skin irritation greengredients.it | High-performance natural skincare and makeup |

Addressing Unresolved Challenges in Formulation Stability and Performance

While Hexaglyceryl dioleate is an effective emulsifier, formulations containing it are subject to the inherent thermodynamic instability of emulsions. ub.edu A significant ongoing challenge is to ensure long-term stability and consistent performance, especially in complex systems subjected to environmental stressors like temperature changes.

Key unresolved challenges that require further investigation include:

Predicting Long-Term Stability: Emulsion stability is influenced by factors such as particle size, interfacial properties, and the viscosity of the continuous phase. nih.gov Developing predictive models to assess long-term stability based on the formulation's composition and physicochemical properties would significantly streamline product development.

Optimizing Performance with Different Oils: The stability of emulsions formed with PGFEs can vary significantly depending on the polarity of the oil phase. koreascience.kr Further research is needed to understand the molecular interactions at the oil-water interface to optimize emulsifier selection for specific oils, from nonpolar hydrocarbons to polar esters.

Controlling Crystal Growth: In certain applications like food manufacturing, PGFEs can influence the crystallization of fats. mdpi.com Understanding and controlling this behavior is critical for managing product texture and stability over its shelf life. researchgate.net

Linking Composition to Sensory Perception: In cosmetics, the precise composition of the Hexaglyceryl dioleate mixture impacts the final product's skin feel and sensory profile. greengredients.it A major challenge lies in correlating the complex chemical composition to specific sensory outcomes, which would allow for the rational design of products with desired aesthetics.

Q & A

Q. What analytical methods are recommended for identifying Hexaglyceryl Dioleate and assessing its purity in laboratory settings?

- Methodological Answer: Hexaglyceryl Dioleate can be identified via infrared (IR) spectroscopy, with characteristic absorption peaks at 2920–2900 cm⁻¹ (C-H stretching), 1740 cm⁻¹ (ester C=O), 1460 cm⁻¹ (CH₂ bending), and 1150–1100 cm⁻¹ (C-O ester linkage) . For purity assessment, employ:

- Heavy metal testing : Limit <10 ppm Pb (via atomic absorption spectroscopy, using lead standard solutions for comparison) .

- Arsenic testing : Limit <2 ppm using hydride generation atomic fluorescence spectrometry .

- Residue on ignition : ≤1.0% when tested via gravimetric analysis .

- Oxidation value : 110–140, determined iodometrically .

Q. What synthetic routes are documented for Hexaglyceryl Dioleate, and what factors influence esterification efficiency?

- Methodological Answer: The compound is synthesized via esterification of hexaglycerol (average polymerization degree = 6) with oleic acid. Key factors include:

- Molar ratio : Stoichiometric excess of oleic acid improves esterification yield.

- Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) or enzymatic lipases enhance reaction rates .

- Temperature : Typically 120–160°C to balance reactivity and thermal degradation .

Post-synthesis, validate the degree of esterification using thin-layer chromatography (TLC) with glycerol as a reference standard (Rf value matching confirms unreacted glycerol removal) .

Advanced Research Questions

Q. How can the emulsifying efficiency of Hexaglyceryl Dioleate be optimized in multi-component formulations?

- Methodological Answer: Use a combinatorial screening approach:

Emulsifier ratios : Test binary/ternary mixtures (e.g., with saccharose monodistearate or propylene glycol laurate) to identify synergistic effects .

Phase inversion studies : Monitor emulsion stability under varying pH (4–9) and ionic strength (0.1–1.0 M NaCl) to optimize interfacial film formation .

Bioaccessibility assays : In carotenoid delivery systems, measure micellar incorporation efficiency via in vitro digestion models .

Example: A 36.7:45.3:18.0 ratio of saccharose monodistearate, propylene glycol laurate, and Hexaglyceryl Dioleate maximized carotenoid bioaccessibility in one study .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., oxidation values) across studies?

- Methodological Answer: Conduct a meta-analysis with the following steps:

Source validation : Compare sample origins (synthetic vs. commercial batches) and storage conditions (e.g., exposure to light/oxygen) .

Method harmonization : Replicate assays (e.g., iodometric oxidation value determination) using standardized protocols .

Statistical reconciliation : Apply ANOVA to identify inter-laboratory variability or instrument calibration discrepancies.

Q. What advanced techniques are required to characterize structural heterogeneity in Hexaglyceryl Dioleate batches?

- Methodological Answer: Use orthogonal analytical strategies:

- MALDI-TOF MS : Resolve oligomer distribution (e.g., hexaglycerol vs. pentaglycerol backbone variations) .

- NMR spectroscopy : ¹³C NMR quantifies esterification sites (oleate at sn-1, sn-2, or sn-3 positions) .

- HPLC-CAD : Separate isomers based on acyl chain positional differences .

Notes for Experimental Design

- Controlled variables : For reproducibility, standardize glycerol polymerization degree (n=6) and oleic acid purity (>90%) .

- Negative controls : Include unesterified hexaglycerol in emulsification studies to isolate Hexaglyceryl Dioleate’s contribution .

- Data presentation : Use tables to compare IR spectra, oxidation values, and purity thresholds across batches (see for parameters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。